molecular formula C16H20N2O6S B2599584 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448135-94-1

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2599584
CAS No.: 1448135-94-1
M. Wt: 368.4
InChI Key: HQECMPIEGBHAIX-UHFFFAOYSA-N
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Description

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a furan ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Derivative Synthesis: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the piperidin-1-yl derivative with pyrrolidine-2,5-dione using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonyl group is known for its ability to form strong interactions with biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the piperidine and pyrrolidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(Methylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
  • 1-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
  • 1-(2-(4-(Benzylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to the presence of the furan ring, which can participate in additional interactions and reactions. This makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

1-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c19-14-3-4-15(20)18(14)10-16(21)17-7-5-13(6-8-17)25(22,23)11-12-2-1-9-24-12/h1-2,9,13H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECMPIEGBHAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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